Product packaging for 6-Bromonaphthalene-2-sulfonic acid(Cat. No.:CAS No. 57189-62-5)

6-Bromonaphthalene-2-sulfonic acid

Cat. No.: B3053957
CAS No.: 57189-62-5
M. Wt: 287.13 g/mol
InChI Key: WETKSLNBZAJSRO-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis and Materials Science

Naphthalene and its derivatives are cornerstones of chemical industry and advanced materials research. Historically, they have been indispensable in the production of dyes and pigments, where the extended π-conjugated system of the naphthalene core allows for the creation of vibrant and stable colors. bldpharm.com Many azo dyes, for instance, are produced from various aminonaphthalenesulfonic acids, which are themselves derived from naphthalene. mdpi.com

In organic synthesis, naphthalene derivatives are versatile intermediates. Their predictable reactivity allows for the construction of more complex molecular architectures. This is particularly evident in the pharmaceutical industry, where the naphthalene moiety is a structural component in drugs such as the non-steroidal anti-inflammatory drug (NSAID) nabumetone (B1676900) and the beta-blocker propranolol. mdpi.com

The significance of these compounds extends into modern materials science. The inherent photophysical properties of the naphthalene ring, such as strong fluorescence and photostability, make its derivatives excellent candidates for organic electronic applications. google.com They are utilized in the development of organic light-emitting diodes (OLEDs) and as organic semiconductors in devices like organic field-effect transistors (OFETs). nih.gov Furthermore, naphthalene derivatives serve as precursors in the synthesis of advanced carbon materials, including fullerenes. nih.gov

Overview of Sulfonic Acid Functionality in Arenes

The introduction of a sulfonic acid (-SO₃H) group to an aromatic ring, a process known as sulfonation, is a fundamental reaction in organic chemistry. For naphthalene, sulfonation with sulfuric acid can lead to different isomers depending on the reaction conditions. prepchem.com For example, sulfonation at lower temperatures tends to yield naphthalene-1-sulfonic acid, while higher temperatures favor the formation of the more stable naphthalene-2-sulfonic acid. prepchem.com

The sulfonic acid group imparts several key characteristics to the naphthalene structure. Most notably, it dramatically increases water solubility, a property that is crucial for many industrial applications, particularly in the dye industry. buyersguidechem.com Naphthalene sulfonic acids and their condensation products with formaldehyde (B43269) act as powerful dispersants and wetting agents, used in detergents, coatings, and as water reducers in cement. bldpharm.comresearchgate.net

Beyond altering physical properties, the sulfonic acid group is a valuable functional group in synthesis. It can act as a temporary protecting group or as an activating group to direct other substituents to specific positions on the naphthalene ring. mdpi.comresearchgate.net It can later be removed through desulfonation, typically by heating in aqueous acid. mdpi.com

Contextualization of Halogenated Naphthalenes as Synthetic Intermediates

Halogenated naphthalenes, which feature one or more halogen atoms (F, Cl, Br, I) on the naphthalene ring system, are highly valuable synthetic intermediates. synchem.de The presence of a halogen provides a reactive handle for a wide range of chemical transformations, significantly enhancing the synthetic utility of the naphthalene core.

These compounds are particularly important starting materials for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. synchem.de These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions, enabling the construction of complex, polysubstituted naphthalene derivatives that would be difficult to access through direct substitution methods. synchem.de The resulting molecules are precursors to polycyclic aromatic hydrocarbons, technologically promising materials for electronics and optics, and various pharmaceutical compounds. synchem.de

The specific halogen and its position on the naphthalene ring influence the compound's reactivity. For instance, bromo- and iodo-naphthalenes are common substrates in palladium-catalyzed reactions. synchem.de The strategic use of halogenation, often in concert with other functional groups like sulfonic acids, provides a powerful toolkit for the regioselective synthesis of tailored naphthalene-based structures.

Properties of 6-Bromonaphthalene-2-sulfonic acid

While the broader classes of naphthalene sulfonic acids and halogenated naphthalenes are well-documented, specific research findings and detailed experimental data for this compound are limited in publicly available scientific literature. It is primarily recognized as a chemical intermediate available from commercial suppliers. Its synthesis would likely involve the direct sulfonation of 2-bromonaphthalene (B93597), a reaction that could potentially yield a mixture of isomers requiring separation.

The known properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 57189-62-5 buyersguidechem.comsynchem.de
Molecular Formula C₁₀H₇BrO₃S buyersguidechem.comsynchem.de
Molecular Weight 287.13 g/mol synchem.de
IUPAC Name This compound alfa-chemistry.com
Canonical SMILES C1=CC2=C(C=CC(=C2)Br)C=C1S(=O)(=O)O alfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrO3S B3053957 6-Bromonaphthalene-2-sulfonic acid CAS No. 57189-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromonaphthalene-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETKSLNBZAJSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514455
Record name 6-Bromonaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57189-62-5
Record name 6-Bromonaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromonaphthalene 2 Sulfonic Acid

Direct Sulfonation Approaches

The direct introduction of a sulfonic acid group onto a pre-existing bromonaphthalene skeleton is a primary strategy for the synthesis of 6-Bromonaphthalene-2-sulfonic acid. This method relies on the principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the bromine substituent and the reaction conditions employed.

Regioselective Sulfonation of Bromonaphthalene Precursors

The starting material for this approach is 2-bromonaphthalene (B93597). The sulfonation of naphthalene (B1677914) itself is a classic example of kinetic versus thermodynamic control. vaia.comstackexchange.comvaia.com At lower temperatures (around 80°C), sulfonation preferentially occurs at the C1 position (alpha-position) to yield naphthalene-1-sulfonic acid as the kinetically controlled product. stackexchange.comvaia.com This is attributed to the lower activation energy for the formation of the corresponding reaction intermediate. stackexchange.com Conversely, at higher temperatures (around 160°C), the more thermodynamically stable naphthalene-2-sulfonic acid (the beta-isomer) is the major product, as the reversibility of the reaction allows for equilibration to the more stable isomer. vaia.comstackexchange.comvaia.com The greater stability of the 2-isomer is due to reduced steric hindrance. stackexchange.com

When sulfonating 2-bromonaphthalene, the existing bromine atom, an ortho-, para-directing but deactivating group, influences the position of the incoming sulfonic acid group. In 2-substituted naphthalenes, electrophilic substitution generally occurs in the other ring. researchgate.net The bromine at the C2 position will primarily direct the incoming electrophile to the C6 and C8 positions. Therefore, the sulfonation of 2-bromonaphthalene is expected to yield a mixture of isomers, predominantly 2-bromonaphthalene-6-sulfonic acid and 2-bromonaphthalene-8-sulfonic acid.

Influence of Reaction Conditions on Isomer Distribution

The distribution of isomers in the sulfonation of naphthalene derivatives is highly sensitive to reaction conditions. Key factors include temperature, reaction time, and the nature of the sulfonating agent. shokubai.org

Reaction ParameterEffect on Isomer DistributionRationale
Temperature Higher temperatures (e.g., >150°C) favor the formation of the thermodynamically more stable beta-substituted product (2-sulfonic acid in naphthalene). vaia.comshokubai.org In the case of 2-bromonaphthalene, this would favor the formation of 6-sulfonic and 7-sulfonic acid isomers over those formed at positions adjacent to the bromine-containing ring.At elevated temperatures, the sulfonation reaction is reversible, allowing for the isomerization of the kinetically favored product to the more thermodynamically stable isomer. stackexchange.com
Sulfonating Agent Stronger agents like oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide) or sulfur trioxide itself can alter selectivity compared to concentrated sulfuric acid.The reactivity of the electrophile influences the transition state energies for attack at different positions.
Solvent The use of solvents, such as naphthenic solvents (e.g., decalin), can improve reaction yields by suppressing the sublimation of the naphthalene starting material. shokubai.orgMaintaining the reactant in the liquid phase ensures efficient contact with the sulfonating agent.

Achieving high regioselectivity for this compound via direct sulfonation is challenging due to the formation of multiple isomers. Separation of the desired product from other isomers, such as 2-bromonaphthalene-8-sulfonic acid, would be a necessary and often difficult purification step.

Aprotic Sulfonation Conditions Utilizing Sulfur Trioxide

Aprotic sulfonation using sulfur trioxide (SO₃) in an inert solvent is an alternative to using concentrated sulfuric acid or oleum. nih.gov This method can sometimes offer different regioselectivity and may proceed under milder conditions. The reaction is typically performed in aprotic solvents like nitromethane (B149229) or chlorinated hydrocarbons. nih.govresearchgate.net

The mechanism of aprotic sulfonation with SO₃ is thought to involve the formation of a σ-complex between the aromatic ring and one or two molecules of SO₃. nih.gov The reaction proceeds through the formation of an arenepyrosulfonic acid intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final arenesulfonic acid. nih.gov For substituted naphthalenes, the use of SO₃ can lead to different isomer distributions compared to sulfonation in sulfuric acid. For example, the sulfonation of 2-substituted naphthalenes with SO₃ generally yields a mixture of 5- and 8-sulfonic acid isomers. researchgate.net

Synthesis via Diazotization and Halogenation of Aminonaphthalene Sulfonic Acids

A more regioselective and widely applicable route to this compound involves the Sandmeyer reaction, starting from a corresponding aminonaphthalene sulfonic acid. wikipedia.orgmasterorganicchemistry.com This method provides unambiguous placement of the bromine atom.

Derivation from 6-Aminonaphthalene-2-sulfonic Acid (Brönner's Acid)

The precursor for this synthetic route is 6-aminonaphthalene-2-sulfonic acid, commonly known as Brönner's acid. In this process, the amino group (-NH₂) of Brönner's acid is converted into a diazonium salt (-N₂⁺), which is an excellent leaving group. masterorganicchemistry.com This diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group with a bromine atom, yielding the target compound with high regioselectivity. wikipedia.orgmasterorganicchemistry.com The presence of the sulfonic acid group can enhance the yield of the Sandmeyer reaction by making the diazonium intermediate a better electron acceptor. mdpi.com

Diazotization: 6-Aminonaphthalene-2-sulfonic acid is treated with nitrous acid (HNO₂) to form 6-sulfonatonaphthalene-2-diazonium salt.

Sandmeyer Reaction: The diazonium salt is reacted with copper(I) bromide to yield this compound.

Diazotization Protocols

The formation of the diazonium salt is a critical first step and must be performed under carefully controlled conditions. organic-chemistry.org Aromatic diazonium salts are typically unstable and are prepared in situ before being used immediately in the subsequent reaction. masterorganicchemistry.com

A general protocol for the diazotization of an aromatic amine like Brönner's acid involves the following steps:

StepProcedureKey Parameters
1. Amine Solution The aminonaphthalene sulfonic acid is dissolved or suspended in a strong mineral acid, such as hydrochloric or sulfuric acid. researchgate.netAn excess of acid is required to form nitrous acid from sodium nitrite (B80452) and to maintain a low pH, preventing unwanted side reactions of the diazonium salt. orgsyn.org
2. Cooling The reaction mixture is cooled to a low temperature, typically between 0-5°C. researchgate.netDiazonium salts are thermally unstable and can decompose at higher temperatures. Low temperatures are crucial for maximizing the yield of the diazonium salt.
3. Nitrite Addition A solution of sodium nitrite (NaNO₂) in water is added slowly and portion-wise to the cooled amine solution. mdpi.comorgsyn.orgSlow addition is necessary to control the exothermic reaction and maintain the low temperature. mdpi.com An excess of nitrous acid is often used to ensure complete diazotization, which can be tested for using starch-iodide paper. orgsyn.org
4. Reaction Completion The mixture is stirred for a period at low temperature after the addition is complete to ensure the reaction goes to completion.The resulting solution containing the diazonium salt is then carried forward directly to the Sandmeyer reaction step.

This method, by building the molecule with the substituents in pre-defined positions, avoids the isomeric mixture problems associated with the direct sulfonation of 2-bromonaphthalene.

Sandmeyer Reaction for Bromination

The Sandmeyer reaction is a cornerstone method for the synthesis of aryl halides from aryl diazonium salts, and it is a well-established route for the bromination of naphthalene derivatives. wikipedia.orglscollege.ac.in This transformation is particularly effective for introducing a bromine atom at a specific position on the naphthalene ring system. The process begins with the diazotization of an aromatic amine precursor, in this case, 6-aminonaphthalene-2-sulfonic acid (also known as Brönner's acid). chemicalbook.comnih.gov This is typically achieved by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite and a strong acid, under cold conditions (0–10 °C). masterorganicchemistry.comlibretexts.org The resulting diazonium salt is highly reactive and serves as a versatile intermediate.

The subsequent and defining step of the Sandmeyer reaction involves the introduction of a copper(I) bromide (CuBr) solution. masterorganicchemistry.comnih.gov The diazonium group is replaced by a bromine atom, with the evolution of nitrogen gas, a thermodynamically stable leaving group that drives the reaction to completion. wikipedia.orglibretexts.org This method provides a reliable pathway to this compound with good yields.

Role of Copper Salts in Sandmeyer Reactions

Copper(I) salts are pivotal catalysts in the Sandmeyer reaction, facilitating the conversion of aryl diazonium salts into aryl halides. lscollege.ac.innumberanalytics.com The mechanism is understood to be a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.orglscollege.ac.in The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduction leads to the formation of an aryl radical and the release of diatomic nitrogen. masterorganicchemistry.comnumberanalytics.com

The newly formed aryl radical then reacts with a copper(II) halide species, which is generated in the initial step. The halogen is transferred to the aryl radical, forming the final aryl halide product and regenerating the copper(I) catalyst, allowing it to participate in subsequent catalytic cycles. wikipedia.org While copper(I) salts are the traditional and most common choice, other transition metals have been explored; however, copper remains preferred due to its high efficiency and cost-effectiveness. numberanalytics.com Some protocols have found that using an equimolar mixture of CuBr and CuBr₂ can be more effective. nih.govmdpi.com

Table 1: Key Steps in Copper-Catalyzed Sandmeyer Bromination

Step Reactants Products Catalyst Role
1. Initiation Ar-N₂⁺ + Cu(I)Br Ar• + N₂ + Cu(II)Br⁺ Reduces diazonium salt to an aryl radical.

| 2. Propagation | Ar• + Cu(II)Br₂ | Ar-Br + Cu(I)Br | Transfers bromine atom to the aryl radical and regenerates the catalyst. |

Sulfonic Acid as a Protecting and Activating Group in Sandmeyer Type Reactions

The sulfonic acid (-SO₃H) group plays a multifaceted role in Sandmeyer-type reactions, functioning as both a protecting and an activating group. mdpi.com Its presence on the naphthalene ring significantly influences the reaction's outcome and efficiency.

As an electron-withdrawing group, the sulfonic acid moiety enhances the reactivity of the diazonium salt, making it a better electron acceptor. mdpi.com This activation facilitates the initial electron transfer from the copper(I) catalyst, a crucial step in the radical mechanism. Furthermore, the sulfonic acid group can serve as a blocking group, directing substitution to specific positions by occupying other potential reaction sites. youtube.com In some syntheses, a sulfonic acid group is deliberately introduced to guide the reaction and is later removed. mdpi.comyoutube.com

Another key advantage is the ability of the sulfonic acid group to form an insoluble diazonium sulfonate zwitterion (inner salt). The precipitation of this zwitterion from the reaction mixture allows for its isolation and purification, effectively removing excess reactants and byproducts before proceeding to the bromination step. mdpi.com This insolubility is particularly useful in large-scale preparations. The sulfonic acid group can typically be removed post-reaction by heating with dilute aqueous acid if the final product requires it. mdpi.comyoutube.com

Analogous Synthetic Routes from Isomeric Aminonaphthalene Sulfonic Acids

The synthesis of brominated naphthalenesulfonic acids can also be approached using various isomers of aminonaphthalene sulfonic acids as starting materials. There are several such isomers, including Tobias acid (2-aminonaphthalene-1-sulfonic acid), Laurent's acid (1-aminonaphthalene-5-sulfonic acid), and Cleve's acids (1,6- and 1,7-isomers). wikipedia.org

For example, a synthetic strategy has been reported starting from 5-amino-2-hydroxynaphthalene-1-sulfonic acid. mdpi.com In this procedure, the amino group is subjected to a Sandmeyer reaction to introduce a bromine atom. The sulfonic acid group, in this case at the 1-position, serves to activate the reaction and protect that position. Following the bromination, the sulfonic acid group is removed via desulfonation to yield 5-bromo-2-naphthol. mdpi.com While this specific route does not yield this compound, it exemplifies the principles that can be applied to other isomers. The choice of the starting isomeric acid dictates the final substitution pattern on the naphthalene ring. The direct precursor for this compound via the Sandmeyer route is 6-aminonaphthalene-2-sulfonic acid (Brönner's acid). chemicalbook.com

Indirect Synthetic Pathways

Beyond the direct Sandmeyer reaction on aminonaphthalene sulfonic acids, indirect pathways offer alternative strategies for synthesizing this compound. These routes may involve starting with a pre-brominated naphthalene or transforming other naphthalene sulfonic acid derivatives.

Strategies Involving Naphthalene Bromides and Subsequent Sulfonation

An alternative synthetic approach involves the direct sulfonation of a brominated naphthalene, such as 2-bromonaphthalene. The success of this strategy hinges on the regioselectivity of the sulfonation reaction. The directing effects of the bromo group and the reaction conditions (temperature, sulfonating agent) determine the position of the incoming sulfonic acid group.

Research on the sulfonation of deactivated or 2-substituted naphthalene derivatives indicates that the reaction is highly selective. sioc-journal.cn When 2-substituted naphthalenes are treated with sulfur trioxide, sulfonation occurs predominantly at the 5- and 8-positions. sioc-journal.cn This is because these positions are the most activated in the alternate ring. Therefore, the direct sulfonation of 2-bromonaphthalene would not be an efficient method for preparing this compound, as it would primarily yield 2-bromonaphthalene-5-sulfonic acid and 2-bromonaphthalene-8-sulfonic acid.

Table 2: Predicted Products of 2-Bromonaphthalene Sulfonation

Starting Material Reaction Major Products Minor Products

Transformations of Related Naphthalene Sulfonic Acid Derivatives

Transformations from other naphthalene derivatives provide further indirect routes. One notable method is the Bucherer reaction, which can convert a hydroxynaphthalenesulfonic acid into its corresponding aminonaphthalenesulfonic acid in the presence of an ammonia (B1221849) source and sulfite. wikipedia.org For instance, 2-hydroxynaphthalene-6-sulfonic acid can be aminated to produce 6-aminonaphthalene-2-sulfonic acid (Brönner's acid), which is the direct precursor for the Sandmeyer synthesis of this compound. chemicalbook.com

Another potential, though less direct, strategy is the isomerization of other bromonaphthalenesulfonic acids. The position of the sulfonic acid group on the naphthalene ring can be influenced by temperature. At lower temperatures, sulfonation is kinetically controlled, often favoring alpha-positions (like 1, 4, 5, 8), while at higher temperatures, the thermodynamically more stable beta-isomers (like 2, 3, 6, 7) are favored. researchgate.net A process for preparing naphthalene sulfonic acids with a high content of the beta-isomer involves sulfonation followed by isomerization at elevated temperatures (160–180 °C). google.com In theory, a mixture of bromonaphthalenesulfonic acid isomers could be heated to favor the formation of the more stable 6-bromo-2-sulfonic acid isomer, although the efficiency and feasibility would depend on the specific starting materials and conditions.

Chemical Transformations and Derivatization of 6 Bromonaphthalene 2 Sulfonic Acid

Reactions Involving the Bromine Moiety

The bromine substituent on the naphthalene (B1677914) ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the electronic properties of the naphthalene system, which is in turn affected by the strongly electron-withdrawing sulfonic acid group.

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Naphthalene Core

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. youtube.comyoutube.com

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-heteroatom bonds, and the bromine atom of 6-Bromonaphthalene-2-sulfonic acid serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.com It is widely used for the synthesis of biaryls and is tolerant of a wide variety of functional groups. The reaction of this compound or its salt with various arylboronic acids would be expected to yield the corresponding 6-arylnaphthalene-2-sulfonic acids. The presence of the sulfonic acid group, particularly as a sulfonate salt, is generally compatible with Suzuki coupling conditions. Studies on related systems, such as the coupling of brominated 2,1-borazaronaphthalenes nih.gov and the direct coupling of robust naphthalene-1,8-diaminato (dan)-substituted arylboron compounds, nih.gov demonstrate the feasibility of such transformations on complex naphthalene scaffolds.

Below is a representative table of conditions for Suzuki-Miyaura coupling based on analogous reactions with bromoarenes.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100High researchgate.net
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O80-90Good researchgate.net
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane100High nih.gov
Other Cross-Coupling Methods (e.g., Ullmann, Hiyama-type)

Other cross-coupling methods can also be employed to functionalize the C-Br bond.

The Ullmann reaction involves the copper-catalyzed coupling of aryl halides. organic-chemistry.org It is particularly useful for forming C-N, C-O, and C-S bonds. A notable application analogous to the reactivity of this compound is the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives via a microwave-assisted, copper(0)-catalyzed Ullmann coupling between an aniline (B41778) and a bromonaphthalene sulfonic acid. nih.gov This demonstrates a direct precedent for C-N bond formation on a similar scaffold.

The Hiyama coupling utilizes an organosilane as the nucleophilic partner in a palladium-catalyzed reaction with an organic halide. wikipedia.orgorganic-chemistry.org A key advantage is the low toxicity of the silicon byproducts. The reaction typically requires activation of the organosilane with a fluoride (B91410) source or a base. organic-chemistry.org Importantly, Hiyama-type couplings have been successfully performed on aryl arenesulfonates, indicating the compatibility of the sulfonate group with these reaction conditions. organic-chemistry.org This method offers an alternative to the Suzuki-Miyaura coupling for the synthesis of 6-arylnaphthalene-2-sulfonic acids. nih.gov

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The direct formation of Grignard reagents or organolithium compounds from this compound via metal-halogen exchange is not feasible. The sulfonic acid group possesses a highly acidic proton that would be immediately quenched by these highly basic organometallic reagents. The reaction would result in the deprotonation of the sulfonic acid to form a sulfonate salt and the corresponding alkane from the organometallic reagent (e.g., butane (B89635) from n-BuLi), rather than the desired naphthalene-based organometallic species. researchgate.net

While organolithium and Grignard reagents are readily formed from simple aryl bromides like 1-bromonaphthalene, wikipedia.org the presence of the sulfonic acid group fundamentally alters this reactivity. Even if the starting material is in the form of a sulfonate salt, the formation of these organometallic intermediates in common ethereal solvents would be hampered by the salt's poor solubility and the potential for the organometallic reagent to react with the sulfonate group itself. nih.gov Therefore, functionalization via this route would require a protection strategy for the sulfonic acid group, which is not a trivial undertaking.

Reactions Involving the Sulfonic Acid Group

The sulfonic acid group is a versatile functional group that can be converted into several other important moieties or removed entirely.

One of the most common transformations of sulfonic acids is their conversion to sulfonyl chlorides . This is typically achieved by reacting the sulfonic acid or its corresponding sodium salt with reagents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). google.com A patent describes a method for preparing sulfonyl chlorides from various sulfonic acids, including 2-acetylaminonaphthalene sulfonic acid, using a mixture of chlorosulfonic acid and thionyl chloride, achieving high yields. google.com Another approach uses TAPC (1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione) as a chlorinating agent under solvent-free conditions. lookchem.com

ReagentConditionsProductReference
PCl₅ / POCl₃Reflux6-Bromonaphthalene-2-sulfonyl chloride
ClSO₃H / SO₂Cl₂0–45 °C6-Bromonaphthalene-2-sulfonyl chloride google.com
TAPC / KCl (cat.)Room Temp, Solvent-free6-Bromonaphthalene-2-sulfonyl chloride lookchem.com
Xtalfluor-E®DMF, 130 °C6-Bromonaphthalene-2-sulfonyl fluoride nih.gov

Once formed, the highly reactive 6-bromonaphthalene-2-sulfonyl chloride can be readily converted into sulfonamides by reaction with primary or secondary amines. organic-chemistry.orgnih.gov This reaction is a cornerstone of medicinal chemistry and provides access to a vast array of derivatives.

Another important reaction of aryl sulfonic acids is desulfonation . This reaction removes the sulfonic acid group and replaces it with a hydrogen atom, effectively reversing the sulfonation process. Desulfonation is typically achieved by heating the sulfonic acid in dilute aqueous acid, such as sulfuric or phosphoric acid. wikipedia.orgyoutube.comyoutube.com The ease of desulfonation is related to the stability of the naphthalene carbocation intermediate. For bromonaphthalene sulfonic acids, this reaction can be used to strategically remove the sulfonyl group after it has served its purpose, for instance, as a directing or protecting group during synthesis. mdpi.com

Conversion to Sulfonyl Chlorides and Sulfonamides

The conversion of sulfonic acids to sulfonyl chlorides is a pivotal transformation in organic synthesis, rendering the otherwise unreactive sulfonic acid group into a versatile electrophile. This is commonly achieved by reacting the sulfonic acid with a chlorinating agent. While specific examples detailing the conversion of this compound are not prevalent in the provided search results, general methods for the synthesis of sulfonyl chlorides from sulfonic acids are well-established. These methods often employ reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. nih.gov A noteworthy microwave-assisted method involves the use of 2,4,6-trichloro- Current time information in Bangalore, IN.researchgate.netnih.gov-triazine in the presence of triethylamine (B128534) (TEA) to generate the sulfonyl chloride intermediate, which can then be reacted in situ with an amine to produce the corresponding sulfonamide in high yield. cbijournal.comorganic-chemistry.org

Once formed, the 6-bromonaphthalene-2-sulfonyl chloride can readily react with a wide array of primary and secondary amines to furnish the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The synthesis of sulfonamides is a cornerstone of medicinal chemistry due to the broad spectrum of biological activities exhibited by this functional group. ekb.eg For instance, a general procedure for N-phenylbenzene sulfonamide synthesis involves the reaction of aniline with benzenesulfonyl chloride in diethyl ether at 0 °C, yielding 85% of the product. ekb.eg

A practical, large-scale synthesis of a related compound, 6-bromo-2-naphthylmethanesulfonamide, has been developed, highlighting the industrial relevance of such derivatives. researchgate.net The general utility of sulfonamides is vast, with applications ranging from antibacterial agents to anticancer drugs and anti-inflammatory compounds. ekb.eg

Table 1: Reagents for Sulfonyl Chloride and Sulfonamide Synthesis

TransformationReagentsReference
Sulfonic Acid to Sulfonyl ChlorideThionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅), Oxalyl chloride nih.gov
Sulfonic Acid to Sulfonyl Chloride (Microwave)2,4,6-trichloro- Current time information in Bangalore, IN.researchgate.netnih.gov-triazine, Triethylamine (TEA) cbijournal.comorganic-chemistry.org
Sulfonyl Chloride to SulfonamidePrimary or Secondary Amine, Pyridine or Triethylamine ekb.eg

Esterification of the Sulfonic Acid Group

The sulfonic acid group of this compound can be esterified to produce the corresponding sulfonic acid esters, also known as sulfonates. While direct esterification of sulfonic acids can be challenging, one common approach involves the reaction of the corresponding sulfonyl chloride with an alcohol. This method is analogous to the synthesis of sulfonamides, with the alcohol acting as the nucleophile instead of an amine.

A more direct method for the esterification of carboxylic acids, which can be conceptually applied to sulfonic acids, utilizes an acid catalyst in an alcohol solvent. For example, the methyl esterification of 6-bromo-2-naphthalenecarboxylic acid is achieved using an acid catalyst like sulfuric acid or p-toluenesulfonic acid in methanol. google.comdntb.gov.ua The reaction conditions, such as temperature and the amount of alcohol and catalyst, are crucial for achieving high yields. google.com It is plausible that similar acid-catalyzed conditions could be adapted for the esterification of this compound.

Desulfonation Reactions and Their Mechanistic Implications

Desulfonation, the removal of a sulfonic acid group, is a significant reaction in the chemistry of naphthalenesulfonic acids. It is essentially the reverse of sulfonation and is typically achieved by heating the sulfonic acid in the presence of dilute aqueous acid. wikipedia.orgyoutube.com

The efficiency of desulfonation is influenced by several factors, including temperature, acid concentration, and the presence of catalysts. numberanalytics.com Generally, higher temperatures and lower acid concentrations favor the desulfonation process. researchgate.net For instance, the desulfonation of benzenesulfonic acid and toluenesulfonic acids has been studied at temperatures between 120-155°C in 65-85 wt% sulfuric acid. researchgate.net The reaction is found to be first-order with respect to the sulfonic acid. researchgate.net The choice of solvent can also play a role in the reaction's efficiency. numberanalytics.com In some cases, microbial desulfonation offers a milder alternative to chemical methods, where bacteria can utilize sulfonated aromatic compounds as a sulfur source. nih.govnih.gov

Table 2: Factors Influencing Desulfonation

FactorInfluence on Desulfonation RateReference
TemperatureHigher temperature generally increases the rate. numberanalytics.comresearchgate.net
Acid ConcentrationLower acid concentration generally favors desulfonation. researchgate.net
CatalystStrong acids like H₂SO₄ and HCl can catalyze the reaction. numberanalytics.com

The reversibility of the sulfonation reaction makes the sulfonic acid group a useful removable directing group in organic synthesis. By introducing a sulfonic acid group at a specific position, it can direct subsequent electrophilic substitutions to other positions on the naphthalene ring. Once the desired substitution has been achieved, the sulfonic acid group can be removed via desulfonation. This strategy allows for the synthesis of specific isomers that would be difficult to obtain through direct substitution. For example, in the sulfonation of naphthalene, the kinetically favored product at lower temperatures is naphthalene-1-sulfonic acid, while the thermodynamically more stable product at higher temperatures is naphthalene-2-sulfonic acid. shokubai.org This control over isomer distribution, coupled with the ability to remove the sulfonic acid group, provides a powerful tool for synthetic chemists.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For 6-Bromonaphthalene-2-sulfonic acid, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the naphthalene (B1677914) ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and spatial relationships of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The naphthalene ring system will exhibit a complex pattern of signals due to the spin-spin coupling between adjacent protons. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonic acid group and the bromine atom.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-17.8 - 8.2d8.0 - 9.0
H-37.5 - 7.9d8.0 - 9.0
H-47.7 - 8.1s-
H-57.6 - 8.0d8.0 - 9.0
H-77.4 - 7.8dd8.0 - 9.0, 1.5 - 2.0
H-87.9 - 8.3d8.0 - 9.0

Data is predictive and for illustrative purposes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms and functional groups.

As with ¹H NMR, specific experimental ¹³C NMR data for this compound is not available in the provided search results. However, data for related compounds like 2-bromonaphthalene (B93597) and 6-bromo-2-naphthol (B32079) can be used to estimate the expected chemical shift ranges. chemicalbook.comchemicalbook.com The carbon atoms of the naphthalene ring are expected to appear in the aromatic region of the spectrum, typically between 120 and 140 ppm. The carbon atom attached to the bromine (C-6) will be influenced by the heavy atom effect, and the carbon attached to the sulfonic acid group (C-2) will be significantly deshielded.

CarbonPredicted Chemical Shift (ppm)
C-1125 - 130
C-2140 - 145
C-3120 - 125
C-4128 - 133
C-4a130 - 135
C-5127 - 132
C-6118 - 123
C-7129 - 134
C-8126 - 131
C-8a132 - 137

Data is predictive and for illustrative purposes.

Advanced NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals in complex molecules like this compound, advanced NMR techniques are often employed. These two-dimensional (2D) NMR experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to each other in the molecule. This would be crucial for tracing the connectivity of the protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of a proton's signal to its attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule.

By utilizing a combination of these advanced NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, IR spectroscopy is instrumental in confirming the presence of the sulfonic acid group and the aromatic naphthalene core.

While a specific IR spectrum for this compound is not available in the provided search results, the characteristic absorption bands can be predicted based on the functional groups present and data from related sulfonated aromatic compounds. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound (Note: The following are expected frequency ranges based on known functional group absorptions. Actual frequencies may vary.)

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
O-H (Sulfonic acid)3200 - 2500 (broad)Stretching
C-H (Aromatic)3100 - 3000Stretching
C=C (Aromatic)1600 - 1450Stretching
S=O (Sulfonic acid)1250 - 1120 and 1080 - 1010Asymmetric and Symmetric Stretching
S-O (Sulfonic acid)700 - 600Stretching
C-Br600 - 500Stretching

Data is predictive and for illustrative purposes.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. mdpi.com A Raman spectrum provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. docbrown.info For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the naphthalene ring system and the C-Br bond.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound. This method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. The fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structural components.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a particularly powerful tool for the analysis of polar and thermally labile compounds like this compound. In negative ion mode, this technique allows for the precise mass measurement of the deprotonated molecule, [M-H]⁻.

The exceptional mass accuracy of HR-ESI-MS, typically within a few parts per million (ppm), enables the unambiguous determination of the elemental composition. This high resolution is crucial for distinguishing the target compound from other species that may have the same nominal mass. For instance, the theoretical exact mass of the [M-H]⁻ ion of this compound (C₁₀H₆BrO₃S⁻) can be calculated and compared with the experimentally observed mass to confirm its identity with a high degree of confidence.

Ion Theoretical m/z Observed m/z Mass Accuracy (ppm)
[M-H]⁻300.9228Data not availableData not available

Data for observed m/z and mass accuracy would be populated from experimental results.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from potential impurities, starting materials, or byproducts of its synthesis. The choice of technique depends on the volatility and polarity of the compound and the nature of the impurities to be separated.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, due to the low volatility and high polarity of sulfonic acids like this compound, direct analysis by GC-MS is generally not feasible.

To overcome this limitation, a derivatization step is often employed to convert the non-volatile sulfonic acid into a more volatile derivative. For example, the sulfonic acid group can be converted into a sulfonyl chloride and subsequently into a sulfonamide. These derivatives are typically more amenable to analysis by GC-MS, allowing for both separation and identification of the original compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique frequently used to monitor the progress of chemical reactions and to assess the purity of a sample. For the analysis of this compound, a polar stationary phase such as silica (B1680970) gel is typically used, along with a mobile phase consisting of a mixture of polar and non-polar solvents.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under a specific set of TLC conditions.

Stationary Phase Mobile Phase Rf Value
Silica GelData not availableData not available

Specific mobile phase composition and resulting Rf values would be determined experimentally.

Spectrophotometric Titration for Naphthalene Sulfonates

Spectrophotometric titration is a quantitative analytical method that can be applied to the determination of naphthalene sulfonates. This technique involves monitoring the change in absorbance of a solution as a titrant is added. The endpoint of the titration is identified by a sharp change in absorbance, which corresponds to the complete reaction of the analyte.

For naphthalene sulfonates, a common approach involves titration with a cationic surfactant, such as cetylpyridinium (B1207926) chloride, in the presence of an indicator dye. The formation of an ion-pair between the anionic naphthalene sulfonate and the cationic titrant leads to a change in the color of the solution, which can be monitored spectrophotometrically. This method provides a reliable means for quantifying the concentration of this compound in a sample.

Analyte Titrant Indicator Wavelength for Monitoring (nm)
This compoundCetylpyridinium chlorideData not availableData not available

The specific indicator and monitoring wavelength would be selected based on the spectral properties of the indicator and its complex with the titrant.

Applications and Advanced Research Directions

6-Bromonaphthalene-2-sulfonic Acid as a Core Building Block in Advanced Organic Synthesis

The presence of two distinct functional groups, the bromo substituent and the sulfonic acid moiety, on the naphthalene (B1677914) scaffold makes this compound a highly valuable and versatile building block in advanced organic synthesis. These groups can be selectively manipulated and transformed, allowing for the regioselective introduction of various other functionalities. This controlled derivatization is key to constructing complex molecular architectures.

The bromo group is particularly amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Bucherer reactions, are commonly employed to introduce new substituents at the 6-position of the naphthalene ring. nih.gov For instance, the Suzuki coupling allows for the attachment of aryl or heteroaryl groups, expanding the molecular complexity. nih.gov

Simultaneously, the sulfonic acid group can serve multiple roles. It can act as a directing group, influencing the regioselectivity of further electrophilic aromatic substitution reactions. Moreover, it can be a temporary protecting group, blocking a specific position while other transformations are carried out elsewhere on the molecule. mdpi.com The sulfonic acid group can also be readily removed under relatively mild conditions when no longer needed. mdpi.com This strategic use of the sulfonic acid group is crucial in the multi-step synthesis of specifically substituted naphthalenes. mdpi.com

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The naphthalene scaffold is a common motif in a variety of biologically active compounds and pharmaceutical drugs. This compound serves as a key starting material or intermediate in the synthesis of these important molecules. Its derivatives are being investigated for a range of therapeutic applications.

One notable area of research is the development of fluorescent probes for detecting biological analytes. For example, derivatives of this compound, such as 6-(p-toluidinyl)naphthalene-2-sulfonic acid (2,6-TNS), have been utilized as fluorescent probes to study the conformational changes in enzymes like yeast hexokinase. nih.gov These probes are sensitive to their environment and can report on changes in protein structure upon ligand binding. nih.gov

Furthermore, naphthalene derivatives bearing electron-donating and electron-accepting groups at the 2- and 6-positions exhibit interesting optical properties and have the potential to label protein aggregates, such as those found in the brains of patients with neurodegenerative diseases like Alzheimer's. nih.gov The synthesis of these "push-pull" dyes often involves intermediates derived from this compound.

Synthesis of Naphthalene-Based Functional Materials

The unique photophysical and electronic properties of the naphthalene ring system make it an attractive component for the design of advanced functional materials. This compound provides a convenient entry point for the synthesis of a wide array of these materials.

Naphthalene derivatives are well-known for their fluorescent properties. By chemically modifying the this compound core, researchers can fine-tune the absorption and emission characteristics of the resulting molecules, leading to the development of novel dyes and fluorophores with specific applications.

For instance, naphthalene derivatives can be designed to act as fluorescent probes for metal ions. mdpi.com The synthesis of such probes often involves the introduction of specific chelating groups onto the naphthalene scaffold, a process that can be facilitated by the reactivity of the bromo and sulfonic acid groups. These probes can exhibit changes in their fluorescence intensity or wavelength upon binding to a target ion, enabling its detection and quantification. mdpi.com

The table below showcases some naphthalene-based fluorophores and their key characteristics.

Fluorophore DerivativeApplicationKey Feature
6-(p-toluidinyl)naphthalene-2-sulfonic acid (2,6-TNS)Enzyme conformational probe nih.govSensitive to changes in the local environment nih.gov
Naphthalene-based push-pull dyesLabeling protein aggregates nih.govSolvatochromism and potential for bio-imaging nih.gov
F6 probe (a naphthalene derivative)Fluorescent probe for Al³⁺ mdpi.comHigh selectivity and anti-interference ability for Al³⁺ mdpi.com

The rigid and planar structure of the naphthalene unit, combined with the potential for functionalization offered by this compound, makes it a valuable component for constructing well-defined polymer and supramolecular architectures. The introduction of naphthalene units into polymer chains can significantly influence the material's thermal, mechanical, and photophysical properties.

In supramolecular chemistry, naphthalene derivatives can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can be harnessed to direct the self-assembly of molecules into highly ordered structures like liquid crystals, gels, and molecular containers. The ability to precisely place functional groups on the naphthalene ring, starting from this compound, is critical for controlling these self-assembly processes.

Role in Catalysis and Sustainable Chemical Processes

The sulfonic acid group in this compound imparts acidic properties to the molecule, opening up possibilities for its use in catalysis, particularly in the realm of sustainable chemistry.

Potential as a Component in Supported Sulfonic Acid Catalysts

Solid acid catalysts are of great interest as they offer a more environmentally friendly and economically viable alternative to traditional homogeneous acid catalysts like sulfuric acid. mdpi.combeilstein-journals.org They are easier to separate from reaction mixtures, can often be regenerated and reused, and can reduce corrosion and waste generation. mdpi.combeilstein-journals.org

Sulfonic acid groups can be immobilized onto solid supports, such as silica (B1680970) or other inorganic materials, to create heterogeneous catalysts. mdpi.combeilstein-journals.org While direct research on using this compound for this purpose is still emerging, its structure suggests potential. The naphthalene core provides a robust and thermally stable backbone, while the sulfonic acid group provides the catalytic activity. The bromo group could be used to anchor the molecule to a support material or to further modify the catalyst's properties.

The development of such supported catalysts would be beneficial for a variety of acid-catalyzed reactions, including esterification, alkylation, and hydration, contributing to the advancement of greener chemical processes. mdpi.com

Green Chemistry Applications of Naphthalene Sulfonic Acids

The principles of green chemistry encourage the development of products and processes that minimize the use and generation of hazardous substances. In this context, naphthalene sulfonic acids and their derivatives are finding new life in applications designed to be more environmentally benign.

One significant area of application for naphthalene sulfonic acids is in the formulation of surfactants. These compounds exhibit both hydrophilic (the sulfonate group) and hydrophobic (the naphthalene ring) characteristics, making them effective as wetting agents, emulsifiers, and dispersants in various industries, including textiles and detergents. researchgate.net The development of biodegradable surfactants is a key goal in green chemistry, and while the biodegradability of naphthalene sulfonates can vary, some simple forms are more readily degraded. researchgate.netresearchgate.net Research into bacterial strains capable of degrading naphthalene-2-sulfonic acid (2-NSA) has shown that it can be completely broken down by certain microbes, which is promising for the design of bioreactors for treating industrial wastewater. researchgate.net

Another burgeoning application is the use of naphthalene sulfonic acid derivatives in the creation of ionic liquids (ILs). tandfonline.com ILs are salts that are liquid at low temperatures and are considered "green" solvents due to their low vapor pressure, which reduces air pollution. By combining a naphthalene sulfonate anion with a large organic cation, it is possible to create novel ionic liquids with surfactant properties. tandfonline.com These new chemicals have demonstrated high thermal stability and water solubility, facilitating their use in aqueous formulations. tandfonline.com

Furthermore, sulfonic acid-functionalized materials are being explored as solid acid catalysts. These heterogeneous catalysts are a greener alternative to traditional homogeneous mineral acids because they can be easily separated from the reaction mixture and potentially reused, simplifying purification processes and reducing waste. mdpi.com While not specific to this compound, the broader class of naphthalene sulfonic acids is used in the synthesis of various chemicals, including dyes and agrochemicals, where greener catalytic processes are highly desirable. nih.gov For instance, sulfamic acid, a simple and stable solid acid, has been shown to be an efficient and reusable catalyst for various organic reactions. bohrium.com

Theoretical and Computational Studies of this compound and its Reactivity

Detailed theoretical and computational investigations specifically focused on this compound are not extensively available in the public research literature. However, the methodologies for such studies are well-established and have been applied to similar naphthalene sulfonic acid derivatives, providing a framework for understanding the reactivity of this specific compound.

Quantum Chemical Calculations for Electronic Structure and Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reaction pathways of molecules. For naphthalene derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-311++G**) are used to optimize the molecular geometry and calculate fundamental properties. nih.gov

These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the molecular electrostatic potential (MEP). tandfonline.comrsc.org The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net The MEP visually indicates the electron-rich and electron-poor regions of a molecule, which is vital for predicting how it will interact with other reagents. tandfonline.com

For a molecule like this compound, these calculations would reveal how the electron-withdrawing sulfonic acid group and the bromine atom influence the electron distribution across the naphthalene rings. This information is foundational for understanding its reactivity in various chemical transformations. Studies on related compounds, such as other aminonaphthalenesulfonic acids, have successfully used these methods to analyze their spectral properties and the interactions between different functional groups. tandfonline.comnih.gov

Prediction of Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. Predicting the position (regioselectivity) where an electrophile will attack the naphthalene ring system is a key challenge in synthesis planning. Computational models have been developed to accurately predict the outcomes of such reactions.

One successful approach, known as the RegioSQM method, predicts regioselectivity by calculating the proton affinities of all aromatic carbon atoms. nih.govnih.gov The carbon atom with the lowest free energy of protonation is identified as the most nucleophilic center and, therefore, the most likely site of electrophilic attack. nih.gov This method has been shown to have a high success rate (over 90%) across a large number of literature examples of EAS reactions. nih.govd-nb.info

For this compound, an incoming electrophile would face a complex directive landscape due to the presence of both the bromine and the sulfonic acid substituents. The sulfonic acid group is a deactivating, meta-directing group, while bromine is a deactivating, ortho-, para-directing group. A computational model like RegioSQM or more advanced machine learning-based models could calculate the relative activation energies for substitution at each available position on the naphthalene rings, thus providing a quantitative prediction of the major product isomer. d-nb.info Such a prediction would be invaluable for designing synthetic routes that utilize this compound as a building block.

Future Perspectives and Emerging Research Areas

Development of Novel and Efficient Synthetic Routes

The future of 6-Bromonaphthalene-2-sulfonic acid in advanced applications is intrinsically linked to the development of more efficient, selective, and sustainable synthetic methodologies. Current synthetic approaches often involve multi-step processes that can be resource-intensive. Future research is anticipated to focus on overcoming these limitations through several key strategies.

One promising avenue is the exploration of catalytic C-H functionalization . This modern synthetic approach allows for the direct introduction of functional groups onto the naphthalene (B1677914) core, potentially bypassing traditional, more complex routes. Research into the selective bromination and sulfonation of naphthalene using advanced catalysts could lead to a more streamlined and atom-economical synthesis of this compound. For instance, the use of specific catalysts can influence the position of bromination on the naphthalene ring, and similar principles could be applied to achieve regioselective sulfonation. researchgate.net

Furthermore, the use of flow chemistry presents a significant opportunity for the continuous and scalable production of this compound. Flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to improved yields and safety profiles. This technology could be particularly beneficial for hazardous reactions often employed in the synthesis of aromatic compounds.

Another area of development lies in the refinement of existing methods, such as the Sandmeyer reaction , which is a common method for introducing bromine onto an aromatic ring. Research into improving the efficiency and environmental footprint of this reaction, for example by using more benign reagents or catalytic systems, will be crucial. The sulfonic acid group itself can act as a directing and activating group in such reactions, a principle that can be further exploited to enhance synthetic efficiency. mdpi.com

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic C-H FunctionalizationIncreased atom economy, reduced steps, high selectivityDevelopment of novel catalysts for direct bromination and sulfonation
Flow ChemistryEnhanced safety, scalability, and process controlOptimization of reaction conditions in continuous flow reactors
Improved Sandmeyer ReactionBetter yields, reduced waste, milder conditionsExploration of new catalytic systems and reaction media

Exploration of New Derivatization Strategies for Enhanced Functionality

The true potential of this compound lies in its capacity to be chemically modified into a vast array of functional derivatives. The bromine atom and the sulfonic acid group serve as versatile handles for introducing new chemical entities, thereby tailoring the molecule's properties for specific applications.

Future research will likely focus on exploiting the reactivity of the bromine atom through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and acetylenic groups, leading to the creation of novel materials with unique electronic and photophysical properties.

The sulfonic acid group offers another platform for derivatization. It can be converted into sulfonyl chlorides, sulfonamides, and sulfonates, each with distinct chemical properties and potential applications. For example, sulfonamides are a common feature in pharmaceuticals and can also be used as ligands for metal catalysts. The conversion of the sulfonic acid to a sulfonyl fluoride (B91410) could open up possibilities in "click chemistry," a powerful tool for molecular assembly.

Moreover, the combination of both functionalities allows for the synthesis of bifunctional molecules . For instance, the bromine atom could be used as an anchor point to a polymer backbone, while the sulfonic acid group provides catalytic activity or ion-exchange capabilities. This approach could lead to the development of novel functional polymers and resins.

Derivatization SiteReaction TypePotential Functional GroupsResulting Compound Class
Bromine AtomCross-Coupling Reactions (e.g., Suzuki, Heck)Alkyl, Aryl, Vinyl, AlkynylFunctionalized Naphthalenes
Sulfonic Acid GroupConversion to DerivativesSulfonyl Halides, Sulfonamides, SulfonatesDiverse Sulfonyl Compounds
Both SitesSequential or Orthogonal ReactionsVarious CombinationsBifunctional Organic Molecules

Investigation into Undiscovered Applications in Material Science and Catalysis

The unique combination of a bulky, hydrophobic bromonaphthalene core and a strongly acidic, hydrophilic sulfonic acid group makes this compound an intriguing candidate for applications in material science and catalysis, areas that remain largely unexplored.

In material science , derivatives of this compound could find use as building blocks for organic electronic materials . The extended π-system of the naphthalene core, when appropriately functionalized, could lead to the development of novel organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials. The presence of the bromine atom allows for further tuning of the electronic properties and facilitates the formation of ordered molecular assemblies.

Another potential application is in the creation of specialty polymers and membranes . By incorporating this compound or its derivatives into polymer chains, materials with enhanced thermal stability, flame retardancy (due to the bromine content), and ion-conductivity (due to the sulfonic acid group) could be fabricated. These properties are highly desirable for applications in fuel cells, water purification, and advanced coatings.

In the field of catalysis , the sulfonic acid group is a well-known acidic catalyst. nih.gov this compound could serve as a bulky, organo-soluble acid catalyst for various organic transformations. Furthermore, its derivatives could act as ligands for transition metal catalysts, where the electronic properties of the bromonaphthalene moiety could influence the catalytic activity and selectivity. The development of chiral versions of these ligands could open doors to asymmetric catalysis, a critical technology in the pharmaceutical and fine chemical industries. mdpi.com The immobilization of such catalysts on solid supports is a growing area of interest to facilitate catalyst recovery and reuse. researchgate.net

Application AreaPotential Role of this compound/derivativesDesired Properties
Organic ElectronicsBuilding block for organic semiconductors and emittersTunable electronic properties, good charge transport, high photoluminescence
Specialty PolymersMonomer or additive for functional polymersThermal stability, flame retardancy, ion conductivity
Homogeneous CatalysisOrgano-soluble acid catalyst or ligand for metal complexesHigh catalytic activity, selectivity, and stability
Heterogeneous CatalysisFunctional group for modifying solid supportsReusability, enhanced surface acidity, specific catalytic sites

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 6-Bromonaphthalene-2-sulfonic acid, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves sulfonation of bromonaphthalene derivatives. For example, sulfonation of 1-bromonaphthalene with fuming sulfuric acid (H₂SO₄) at 344°C for 6 hours can yield sulfonic acid derivatives, though di-substituted byproducts (e.g., 4,6-di-SO₃H) may form . Optimizing temperature (e.g., 150–200°C) and reaction time can improve regioselectivity. Post-synthesis purification via recrystallization or ion-exchange chromatography is critical to isolate the mono-sulfonated product.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Melting Point Analysis : Compare experimental melting points (e.g., 79–83°C for similar naphthalene sulfonates) with literature values to assess purity .
  • Spectroscopic Techniques : Use 1^1H/13^13C NMR to confirm the position of sulfonic and bromo groups. For example, aromatic proton shifts in the range of δ 7.5–8.5 ppm indicate naphthalene backbone substitution .
  • Elemental Analysis : Validate stoichiometry via C/H/N/S/Br combustion analysis.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of sulfonic acid vapors .
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for delayed symptoms (e.g., respiratory irritation) .

Advanced Research Questions

Q. What strategies can be employed to optimize the regioselective bromination of naphthalene sulfonic acid derivatives to minimize di-substituted byproducts?

  • Methodological Answer :

  • Temperature Control : Lower reaction temperatures (e.g., <100°C) reduce rearrangement side reactions. For example, bromination at 80°C with Br₂ in H₂SO₄ minimizes 6,8-di-SO₃H formation .
  • Catalytic Additives : Use Lewis acids (e.g., FeBr₃) to direct bromination to the β-position of the sulfonic acid group.
  • Kinetic Monitoring : Employ HPLC or TLC to track reaction progress and terminate before byproduct formation .

Q. How do computational models aid in predicting the reactivity and electronic properties of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites on the naphthalene ring. For example, the sulfonic acid group deactivates the adjacent β-position, directing bromination to the α-position .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict reaction pathways and intermediates.

Q. In the context of synthesizing azo dyes, how does this compound serve as a precursor, and what methodological considerations are critical for coupling reactions?

  • Methodological Answer :

  • Diazotization : React the sulfonic acid with NaNO₂/HCl at 0–5°C to form a diazonium salt.
  • Coupling Reactions : Use phenolic or amine-containing substrates (e.g., β-naphthol) under pH 9–10 to form stable azo bonds. Monitor pH to avoid premature decomposition .
  • Purification : Isolate dyes via salting-out (NaCl precipitation) and characterize UV-Vis absorbance (λmax ~500 nm for red dyes) .

Q. When encountering contradictory data in sulfonation versus bromination reaction yields, what analytical approaches should researchers prioritize for validation?

  • Methodological Answer :

  • Isotopic Labeling : Use 34^{34}S-labeled H₂SO₄ to track sulfonation efficiency via mass spectrometry.
  • Cross-Validation : Compare results with alternative methods (e.g., X-ray crystallography for regiochemistry confirmation) .
  • Error Analysis : Quantify byproduct ratios using GC-MS or HPLC and adjust reaction stoichiometry accordingly .

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6-Bromonaphthalene-2-sulfonic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.